An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties
An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroquinoline, a heterocyclic aromatic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and toxicology. Its unique chemical structure, characterized by a quinoline core substituted with a nitro group at the 2-position, imparts a range of physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with 2-Nitroquinoline, tailored for professionals in research and drug development.
Chemical Structure and Identification
2-Nitroquinoline is unequivocally identified by its Chemical Abstracts Service (CAS) registry number 18714-34-6 . Its molecular structure consists of a fused bicyclic system of a benzene ring and a pyridine ring, with a nitro group attached to the carbon atom at the second position of the quinoline ring.
Key Identifiers:
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IUPAC Name: 2-nitroquinoline
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Molecular Formula: C₉H₆N₂O₂
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Canonical SMILES: C1=CC=C2C(=C1)C=CC(=N2)--INVALID-LINK--[O-]
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InChI Key: UDAIGHZFMLGNDQ-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical properties of 2-Nitroquinoline are crucial for its handling, formulation, and biological activity. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Weight | 174.16 g/mol | --INVALID-LINK--[1] |
| Melting Point | 125°C | --INVALID-LINK--[2] |
| Boiling Point | 305.12°C (rough estimate) | --INVALID-LINK--[2] |
| Calculated LogP | 1.9 | --INVALID-LINK--[1] |
| Appearance | Crystals from EtOH | --INVALID-LINK--[2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Nitroquinoline. Below is a summary of expected and reported spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-Nitroquinoline is expected to show distinct signals for the six aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the nitrogen atom in the heterocyclic ring. Aromatic protons typically appear in the range of 7-9 ppm.
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¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group (C2) is expected to be significantly downfield due to the strong deshielding effect. Aromatic carbons generally resonate between 120 and 150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Nitroquinoline will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
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Asymmetric and Symmetric NO₂ stretching: Strong absorptions typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. These are indicative of the nitro group.
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C=N and C=C stretching: Vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.
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C-H stretching (aromatic): Peaks are expected above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-Nitroquinoline.
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (174.16).
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Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). The quinoline ring itself can also undergo characteristic fragmentation.
Biological Activity and Signaling Pathways
While specific signaling pathways for 2-Nitroquinoline are not extensively detailed in the available literature, research on nitroquinoline derivatives suggests potential biological activities, including anticancer properties. Some nitroquinoline compounds have been shown to induce apoptosis and DNA damage. For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has been reported to induce anticancer activity through the AMPK-dependent inhibition of the mTOR-p70S6K signaling pathway, leading to G1 cell cycle arrest and apoptosis.[3] It has also been shown to activate Chk2, a key protein in the DNA damage response pathway.[3]
The genotoxicity of some quinolines has been linked to their metabolic activation. For example, the carcinogenicity of 2-nitroanisole is associated with its reductive metabolism to a reactive hydroxylamine derivative that can form DNA adducts.[4][5] Given the structural similarities, it is plausible that 2-Nitroquinoline may undergo similar metabolic activation pathways, potentially leading to genotoxic effects.
Experimental Protocols
Synthesis of 2-Nitroquinoline
A common method for the synthesis of nitroquinolines is through the nitration of the parent quinoline ring. However, direct nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines. The synthesis of 2-nitroquinoline often requires a multi-step approach or a nucleophilic nitration strategy. One reported method involves the nucleophilic nitration of quinoline using potassium nitrite and acetic anhydride in dimethyl sulfoxide (DMSO).
Detailed Methodology for Nucleophilic Nitration:
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Reaction Setup: To a stirred solution of quinoline (1 equivalent) and potassium nitrite (6 equivalents) in DMSO, slowly add acetic anhydride in DMSO at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by pouring it into water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Confirm the identity and purity of the synthesized 2-Nitroquinoline using spectroscopic methods (NMR, IR, and MS).
Analytical Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the analysis of 2-Nitroquinoline, allowing for its separation, identification, and quantification in various matrices.
General HPLC Method:
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Column: A reversed-phase C18 column is typically suitable.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where 2-Nitroquinoline exhibits strong absorbance.
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Sample Preparation: Samples should be dissolved in a suitable solvent and filtered before injection. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
General GC-MS Method:
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Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
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Carrier Gas: Helium at a constant flow rate.
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Injection: Split or splitless injection depending on the sample concentration.
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Temperature Program: An oven temperature program that allows for the separation of 2-Nitroquinoline from other components in the sample.
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Detection: Mass spectrometry (MS) in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Conclusion
2-Nitroquinoline is a compound of significant interest with a well-defined chemical structure and a range of physicochemical properties that are being increasingly explored. While some data on its biological activity and potential mechanisms of action can be inferred from related compounds, further research is needed to fully elucidate its specific signaling pathways and toxicological profile. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of 2-Nitroquinoline, enabling further investigation into its properties and potential applications in drug discovery and development.
References
- 1. 2-Nitroquinoline | C9H6N2O2 | CID 87759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-NITROQUINOLINE | 18714-34-6 [amp.chemicalbook.com]
- 3. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
